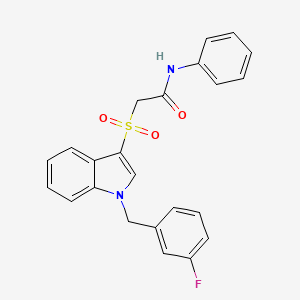![molecular formula C16H20N2S B2423927 4-[3-(3-Pyrid-4-YL-propylsulfanyl)-propyl]-pyridine CAS No. 69603-59-4](/img/structure/B2423927.png)
4-[3-(3-Pyrid-4-YL-propylsulfanyl)-propyl]-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Iron(II) Complexes and Spin-Crossover Phenomena
- Study 1: Investigated iron(II) complexes using 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. The study highlighted the interplay between spin-crossover and crystallographic phase changes in these complexes, contributing to the understanding of spin transition and structural changes in metal-organic frameworks (Cook et al., 2015).
Development of Functionalized Pyridines
- Study 2: Focused on the synthesis of functionalized pyridines, including those with 4-pyridyl groups, demonstrating their applications in creating new chemical entities. This research aids in the expansion of pyridine chemistry (Schmidt et al., 2006).
Water Oxidation Catalysis
- Study 3: Explored the use of 4-substituted pyridine ligands in dinuclear complexes for water oxidation, highlighting the potential of these compounds in catalysis and renewable energy applications (Zong & Thummel, 2005).
Sulfonated Pyridine Structures
- Study 4: Investigated the structure of a sulfonated pyridine compound, providing insights into molecular conformation and hydrogen bonding, useful for designing new materials and pharmaceuticals (Kuyinu et al., 2011).
Anticancer Potential of Pyridine-Thiazole Hybrids
- Study 6: Synthesized novel pyridine-thiazole hybrid molecules and evaluated their anticancer properties. This study contributes to the development of new anticancer agents (Ivasechko et al., 2022).
Catalytic Applications in Organic Reactions
- Study 7: Examined palladium complexes with pyridyl ligands for catalytic applications, particularly in the Suzuki-Miyaura reaction, demonstrating the versatility of pyridine derivatives in organic synthesis (Amadio et al., 2012).
Fluorescent Sensor Development
- Study 8: Reported the development of a fluorescent probe based on a pyridine-pyridone scaffold for detecting Zn2+, showcasing the utility of pyridine derivatives in sensor technology (Hagimori et al., 2011).
Spin-Crossover in Metal Complexes
- Study 9: Explored the synthesis of pyridine derivatives leading to spin-crossover in iron(II) complexes, contributing to material science and molecular magnetism (Cook et al., 2015).
Synthesis and Antimicrobial Activities
- Study 10: Investigated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, highlighting the pharmaceutical potential of pyridine derivatives (Bayrak et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1(3-15-5-9-17-10-6-15)13-19-14-2-4-16-7-11-18-12-8-16/h5-12H,1-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBBLTFGXASNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCSCCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


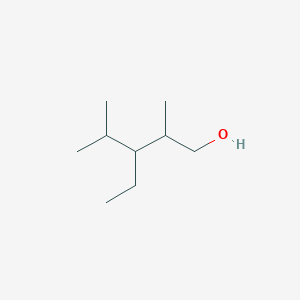
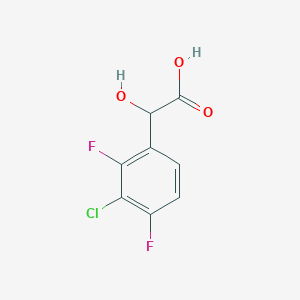

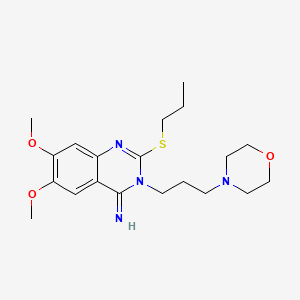
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)

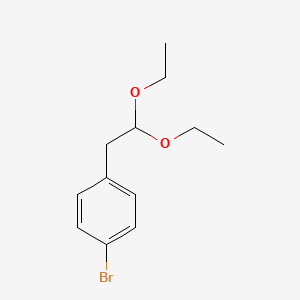
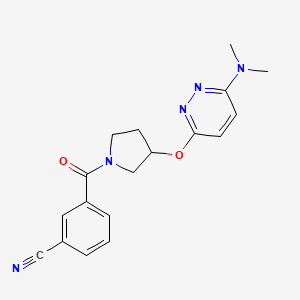
![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)
![N-(4-ethoxyphenyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2423865.png)
